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Compound of Interest

Compound Name: Atrolactamide

Cat. No.: B1665311

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of
Atrolactamide, a compound with known anticonvulsant properties. The synthesis is a two-step
process commencing with the formation of a cyanohydrin from acetophenone, followed by its
partial hydrolysis to the desired amide. This protocol is intended for use by qualified
researchers in a controlled laboratory setting.

Introduction

Atrolactamide, also known as Themisone, is a chiral a-hydroxy amide with demonstrated
anticonvulsant activity. Its synthesis is a common objective in medicinal chemistry and drug
development research. The protocol outlined below describes a reliable method for the
preparation of Atrolactamide, starting from readily available commercial reagents. The key
transformation involves the base-catalyzed partial hydrolysis of a nitrile to an amide, a
fundamental reaction in organic synthesis.

Reaction Scheme
The overall synthesis of Atrolactamide from acetophenone proceeds in two main steps:

o Step 1: Synthesis of 2-hydroxy-2-phenylpropanenitrile (Acetophenone Cyanohydrin)

o Step 2: Synthesis of Atrolactamide (2-hydroxy-2-phenylpropanamide)
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Experimental Protocols
Step 1: Synthesis of 2-hydroxy-2-phenylpropanenitrile

This procedure details the formation of the cyanohydrin intermediate from acetophenone.

Materials:

Acetophenone

e Sodium cyanide (NaCN)

 Sulfuric acid (H2S0Oa4), concentrated

o Diethyl ether

e Sodium bisulfite (NaHSOs) solution, saturated
e Sodium sulfate (Na2S0Oa4), anhydrous

* Ice bath

e Round-bottom flask

o Separatory funnel

Magnetic stirrer and stir bar

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide in water.

Add acetophenone to the stirred sodium cyanide solution.

Cool the mixture in an ice bath to 0-5 °C.

Slowly add concentrated sulfuric acid dropwise to the reaction mixture while maintaining the
temperature below 10 °C.
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 After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, followed
by stirring at room temperature for 2 hours.

o Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with
diethyl ether (3 x 50 mL).

e Wash the combined organic extracts with a saturated sodium bisulfite solution and then with
brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield crude 2-hydroxy-2-phenylpropanenitrile. This intermediate is often used in
the next step without further purification.

Step 2: Synthesis of Atrolactamide

This protocol describes the partial hydrolysis of the cyanohydrin intermediate to the final
product, Atrolactamide.[1]

Materials:

o 2-hydroxy-2-phenylpropanenitrile (from Step 1)
» Ethanol or Acetone

e Sodium hydroxide (NaOH) solution (e.g., 1 M)
e Hydrogen peroxide (H202), 30% solution

e Sodium sulfite (Na2S0s) solution

e Dichloromethane (CH2Cl2)

¢ Anhydrous magnesium sulfate (MgSOQOa)

* Ice bath

» Round-bottom flask

e Magnetic stirrer and stir bar
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Separatory funnel

Procedure:

Dissolve the crude 2-hydroxy-2-phenylpropanenitrile in ethanol or acetone in a round-bottom
flask.[1]

Cool the solution in an ice bath.[1]

Slowly add the sodium hydroxide solution to the flask, followed by the dropwise addition of
30% hydrogen peroxide, ensuring the temperature remains low.[1]

After the addition is complete, remove the ice bath and stir the reaction mixture at room
temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

Once the starting material is consumed, carefully quench the reaction by adding a sodium
sulfite solution to decompose any excess hydrogen peroxide.

Remove the organic solvent under reduced pressure.

Transfer the remaining aqueous mixture to a separatory funnel and extract the product with
dichloromethane (3 x 50 mL).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure to obtain crude Atrolactamide.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethyl acetate/hexanes) to yield pure Atrolactamide.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of Atrolactamide.

Please note that actual yields may vary depending on the reaction scale and experimental

conditions.
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Step 1: Cyanohydrin . .
Parameter ) Step 2: Amide Formation
Formation

) ) 2-hydroxy-2-
Starting Material Acetophenone o
phenylpropanenitrile

Reagents NaCN, H2S0a4 NaOH, H20:2

Solvent Water/Diethyl Ether Ethanol or Acetone
Reaction Temperature 0-10 °C then Room Temp. 0 °C then Room Temp.
Reaction Time 3 hours Monitored by TLC

Typical Yield 85-95% (crude) 70-85% (after purification)
Purity (by NMR/LC-MS) >90% (crude) >98% (after recrystallization)

Visualizing the Workflow

The following diagram illustrates the key stages of the Atrolactamide synthesis protocol.

Click to download full resolution via product page

Caption: Experimental workflow for the two-step synthesis of Atrolactamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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